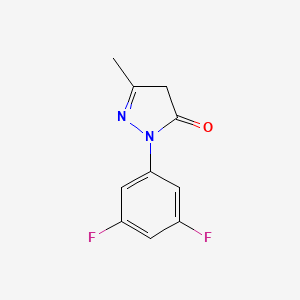

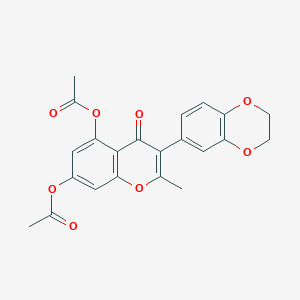

![molecular formula C15H17N3O4 B2608724 2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005060-94-5](/img/structure/B2608724.png)

2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo . The mixture is then poured into a saturated solution, extracted, washed, dried, concentrated in vacuum, and purified by flash column chromatography .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques like NMR spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals for propyl carbons attached to nitrogen atoms in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Chemical Reactions Analysis

Imidazole-containing compounds are known to inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The IR spectrum of a similar compound exhibited a sharp carbonyl stretch at 1660 cm−1, indicative of an α,β-unsaturated carbonyl .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Amino acids based imidazolium zwitterions, closely related to the mentioned compound, have been synthesized and studied for their corrosion inhibition performance on mild steel. These inhibitors showed significant inhibition efficiency, with one of the synthesized inhibitors demonstrating a maximum inhibition efficiency of 96.08% at a low concentration. This study indicates the potential of imidazole derivatives in corrosion protection applications (Srivastava et al., 2017).

Antagonistic Activities

Compounds with an imidazole-5-carboxylic acid framework have been prepared and evaluated for their antagonistic activities against the angiotensin II receptor, indicating their significance in the development of therapeutic agents targeting cardiovascular diseases (Yanagisawa et al., 1996).

Antitumor Potential

The imidazo[2,1‐b]thiazole‐5‐carboxylic acids and their derivatives, while structurally similar to the queried compound, have been synthesized and evaluated for antitumor activity, highlighting the exploration of imidazole derivatives in cancer research, despite some compounds showing no significant activity under the conditions employed (Andreani et al., 1983).

Synthesis and Characterization

The structural characterization of amino acid imidazolides and the synthesis of novel compounds through the manipulation of imidazole frameworks demonstrate the compound's versatility in organic synthesis and the potential for the creation of novel molecules with specific properties (Gerstenberger et al., 2008).

Material Science and Electrochemiluminescence

Transition metal complexes with pyrazolecarboxylic acid derivatives have been synthesized, showcasing significant electrochemiluminescence (ECL) properties. This research underscores the potential of imidazole and pyrazole derivatives in developing new materials for ECL applications (Feng et al., 2016).

Safety and Hazards

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of research on imidazole-containing compounds like “2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” could be focused on exploring their potential therapeutic applications.

Propiedades

IUPAC Name |

3-(3-imidazol-1-ylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-13-12-11(14(20)21)10-2-3-15(12,22-10)8-18(13)6-1-5-17-7-4-16-9-17/h2-4,7,9-12H,1,5-6,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNARYFHSHQGQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCCN4C=CN=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2608648.png)

![4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2608650.png)

![N-(4-bromophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2608657.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide](/img/structure/B2608659.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2608660.png)

![2-(3,4-dimethylphenyl)-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]acetamide](/img/structure/B2608662.png)

![1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2608663.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-1-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]urea](/img/structure/B2608664.png)